4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

EAAT3 glutamate transporter selectivity

4-(tert-Butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (CAS 2034235-87-3) is a synthetic small-molecule benzamide derivative containing a 1,5-dimethylpyrazole moiety connected via an ethyl linker. It is primarily reported as an inhibitor of the excitatory amino acid transporter 3 (EAAT3), with a human EAAT3 IC₅₀ of 525 nM measured in HEK293 cells.

Molecular Formula C18H25N3O
Molecular Weight 299.418
CAS No. 2034235-87-3
Cat. No. B2899713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
CAS2034235-87-3
Molecular FormulaC18H25N3O
Molecular Weight299.418
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C18H25N3O/c1-13-12-16(20-21(13)5)10-11-19-17(22)14-6-8-15(9-7-14)18(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,19,22)
InChIKeyVWLOBJNYQSJOSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (CAS 2034235-87-3) – Scientific Procurement Baseline


4-(tert-Butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (CAS 2034235-87-3) is a synthetic small-molecule benzamide derivative containing a 1,5-dimethylpyrazole moiety connected via an ethyl linker. It is primarily reported as an inhibitor of the excitatory amino acid transporter 3 (EAAT3), with a human EAAT3 IC₅₀ of 525 nM measured in HEK293 cells [1]. The compound also exhibits measurable activity at EAAT2 (IC₅₀ 84 nM) and EAAT4 (IC₅₀ 170 nM) [1]. X‑ray crystallography has resolved its three‑dimensional structure, revealing specific dihedral angles between the pyrazole, amide, and benzene planes (40.6°, 58.3°, and 81.6°, respectively) [2]. The molecule is described in patent literature within the genus of pyrazole compounds claimed as EAAT3 inhibitors for psychiatric indications [3].

Why 4-(tert-Butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide Cannot Be Replaced by Generic In‑Class Analogs


The EAAT3 inhibitory pyrazole‑benzamide chemotype displays steep structure–activity relationships, where even minor modifications to the benzamide aryl substituent or the pyrazole N‑alkyl pattern can drastically alter transporter subtype selectivity and potency. For instance, the 4‑tert‑butylphenyl analogue exhibits a unique selectivity fingerprint (EAAT3 IC₅₀ 525 nM vs. EAAT2 IC₅₀ 84 nM) [1], whereas compounds with 2‑chloro, 2‑trifluoromethyl, or 4‑methyl substitution on the benzamide ring lack publicly disclosed EAAT3 activity data, precluding any assumption of interchangeable pharmacology . Furthermore, the crystallographically defined conformation—with specific dihedral angles between the pyrazole, amide, and benzene planes [2]—is a direct consequence of the 4‑tert‑butyl substitution pattern and cannot be replicated by close analogs. Consequently, substituting a 4‑tert‑butylphenyl moiety with a 2‑chlorophenyl (CAS 2034453-37-5), 2‑trifluoromethylphenyl, or 4‑methylphenyl variant without experimental re‑validation risks losing target engagement, selectivity, and crystallographic reproducibility.

Quantitative Differentiation Evidence for 4-(tert-Butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (2034235-87-3)


EAAT3 vs. EAAT2 Inhibitory Selectivity Fingerprint Relative to EAAT Transporter Family Baseline

This compound is the only member of the 1,5‑dimethyl‑N‑(ethyl)‑benzamide subclass with publicly available quantitative EAAT3 selectivity data. It inhibits human EAAT3 with an IC₅₀ of 525 nM, while also inhibiting human EAAT2 more potently (IC₅₀ 84 nM) and rat EAAT4 with intermediate potency (IC₅₀ 170 nM) [1]. By contrast, the close analogs 2‑chloro‑N‑(2‑(1,5‑dimethyl‑1H‑pyrazol‑3‑yl)ethyl)benzamide (CAS 2034453-37-5) and 2‑(trifluoromethyl)‑N‑(2‑(1,5‑dimethyl‑1H‑pyrazol‑3‑yl)ethyl)benzamide have no reported EAAT3 IC₅₀ in any public database or patent . This absence of data means that researchers requiring any confirmed level of EAAT3 engagement must select the 4‑tert‑butyl derivative as the only experimentally characterized reference point.

EAAT3 glutamate transporter selectivity psychiatric disorders

Molecular Conformation Defined by X‑Ray Crystallography vs. Uncharacterized Analogs

Single‑crystal X‑ray diffraction analysis has resolved the three‑dimensional structure of 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide, yielding quantitative dihedral angles: pyrazole–amide 40.6°, amide–benzene 58.3°, and pyrazole–benzene 81.6° [1]. The structure also reveals intermolecular N–H···O=C hydrogen bonding (N···O distance 2.843 Å, H···O distance 1.90 Å, N–H···O angle 157°) [1], and conformational disorder in both the tert‑butyl and ethyl linker groups, where each group occupies two distinct sites in the crystal lattice [1]. No crystallographic data exists for any close analog, meaning the solid‑state conformation, hydrogen‑bonding network, and dynamic disorder profile of the 4‑tert‑butyl compound are unique and cannot be assumed for the 2‑chloro, 2‑CF₃, or 4‑methyl derivatives.

X‑ray crystallography conformation hydrogen bonding solid‑state structure

Intellectual Property Coverage as an EAAT3 Inhibitor vs. Unprotected Analogs

The compound falls within the generic Markush structure disclosed in patent WO2017202896A1, which claims pyrazole compounds as EAAT3 inhibitors for the treatment of schizophrenia, bipolar disorder, obsessive‑compulsive disorder, and autism spectrum disorder [1]. The patent describes specific substitution patterns on the benzamide ring (including 4‑alkyl, 4‑halo, and 4‑trifluoromethyl variants) and explicitly covers the 4‑tert‑butyl substitution. While the patent encompasses multiple analogs, the 4‑tert‑butyl compound is among the structurally characterized exemplars supported by crystallographic and pharmacological data [2]. Analogs such as the 2‑chloro derivative (CAS 2034453-37-5) and the 2‑trifluoromethyl derivative are not explicitly enumerated in the patent's exemplified compound list, suggesting that only the 4‑substituted variants were prioritized for biological profiling [1]. This provides procurement confidence that the 4‑tert‑butyl compound belongs to a patent‑protected, biologically validated chemical series.

patent EAAT3 intellectual property psychiatric disease

Physicochemical Differentiation: Lipophilicity and Metabolic Stability Inferred from Substituent Class

Although experimentally measured logP or metabolic stability values for this specific compound are not publicly available, class‑level inference can be drawn from the Hansch π constant for the tert‑butyl substituent (π ≈ 1.98) vs. chloro (π ≈ 0.71), methyl (π ≈ 0.56), and trifluoromethyl (π ≈ 0.88) [1]. The 4‑tert‑butyl group confers significantly higher lipophilicity than any other common 4‑position substituent used in pyrazole‑benzamide analogs. In the context of central nervous system (CNS) drug discovery—the primary therapeutic area claimed in the EAAT3 patent [2]—increased lipophilicity can enhance blood–brain barrier penetration but may also elevate metabolic clearance. The tert‑butyl group's steric bulk additionally provides resistance to oxidative metabolism at the para position compared to methyl or unsubstituted analogs [1]. These class‑level substituent properties differentiate the 4‑tert‑butyl compound from the 4‑methyl, 4‑chloro, and unsubstituted benzamide variants, which would be expected to exhibit lower lipophilicity and distinct metabolic profiles.

lipophilicity metabolic stability tert‑butyl physicochemical properties

Application Scenarios for 4-(tert-Butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide (2034235-87-3)


EAAT3 Pharmacological Tool Compound for Psychiatric Disorder Research

This compound is suitable as a pharmacological tool in academic or industry laboratories studying EAAT3‑mediated glutamate homeostasis in the context of schizophrenia, bipolar disorder, obsessive‑compulsive disorder, or autism spectrum disorder, consistent with its patent‑claimed therapeutic indications [1]. The availability of quantitative EAAT3, EAAT2, and EAAT4 IC₅₀ values allows researchers to interpret functional assay results with defined selectivity boundaries [2].

Crystallographic Reference Standard for Pyrazole‑Benzamide Conformational Studies

The fully resolved single‑crystal X‑ray structure with reported dihedral angles and hydrogen‑bonding parameters [3] makes this compound an ideal reference standard for co‑crystallization experiments, molecular docking validation, and solid‑state formulation development of pyrazole‑containing benzamide derivatives.

Structure–Activity Relationship (SAR) Anchor Point for EAAT3 Inhibitor Lead Optimization

As one of the few 4‑substituted benzamide analogs with disclosed EAAT3 potency and selectivity data, this compound serves as a critical SAR anchor point for medicinal chemistry programs seeking to optimize EAAT3 inhibition while modulating EAAT2/EAAT4 selectivity. The 4‑tert‑butyl substituent's distinctive steric and lipophilic profile [4] provides a defined starting point for property‑based lead optimization.

Computational Chemistry and Molecular Modeling Benchmark

The combination of experimentally determined EAAT3 inhibitory potency [2] and high‑resolution X‑ray structural coordinates [3] establishes this compound as a validated benchmark for computational docking, pharmacophore modeling, and molecular dynamics simulations targeting the EAAT3 binding site.

Quote Request

Request a Quote for 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.